

"4-(4-BOC-piperazinosulfonyl)bromobenzene" physical and chemical properties

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Compound of Interest

Compound Name: 4-(4-BOC-piperazinosulfonyl)bromobenzene

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An In-depth Technical Guide to 4-(4-BOC-piperazinosulfonyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(4-BOC-piperazinosulfonyl)bromobenzene**, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

4-(4-BOC-piperazinosulfonyl)bromobenzene, also known by its IUPAC name tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate, is a bifunctional molecule incorporating a bromine-substituted aromatic ring, a sulfonamide linkage, and a BOC-protected piperazine moiety. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of **4-(4-BOC-piperazinosulfonyl)bromobenzene**

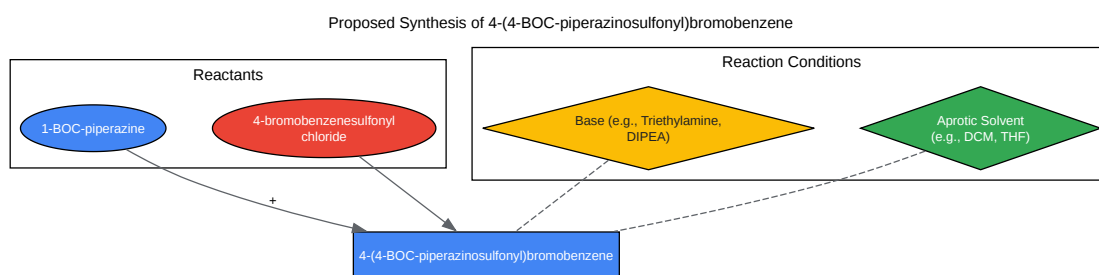
Property	Value	Source
Molecular Formula	C ₁₅ H ₂₁ BrN ₂ O ₄ S	PubChem[1]
Molecular Weight	405.3 g/mol	PubChem[1]
IUPAC Name	tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate	PubChem[1]
CAS Number	259808-63-4	PubChem[1]
Appearance	White to off-white crystalline powder (for a related compound)	Chem-Impex[2]
Melting Point	138 - 145 °C (for the related compound 1-Boc-4-(4-bromophenyl)piperazine)	Chem-Impex[2]
Boiling Point (Predicted)	486.7 ± 55.0 °C	
Density (Predicted)	1.451 ± 0.06 g/cm ³	
SMILES	CC(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br	PubChem[1]
InChI	InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3	PubChem[1]

Note: Experimental data for the melting point, boiling point, and density of **4-(4-BOC-piperaziniosulfonyl)bromobenzene** are not readily available in the searched literature. The provided melting point is for a structurally related compound and should be considered as an estimate.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-(4-BOC-piperazinosulfonyl)bromobenzene** was not found in the available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most logical approach involves the reaction of 1-BOC-piperazine with 4-bromobenzenesulfonyl chloride.

Diagram 1: Proposed Synthetic Pathway



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Caption: Proposed reaction scheme for the synthesis.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common practices for sulfonamide formation and N-Boc protection. It should be optimized for specific laboratory conditions.

Materials:

- 1-BOC-piperazine

- 4-bromobenzenesulfonyl chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

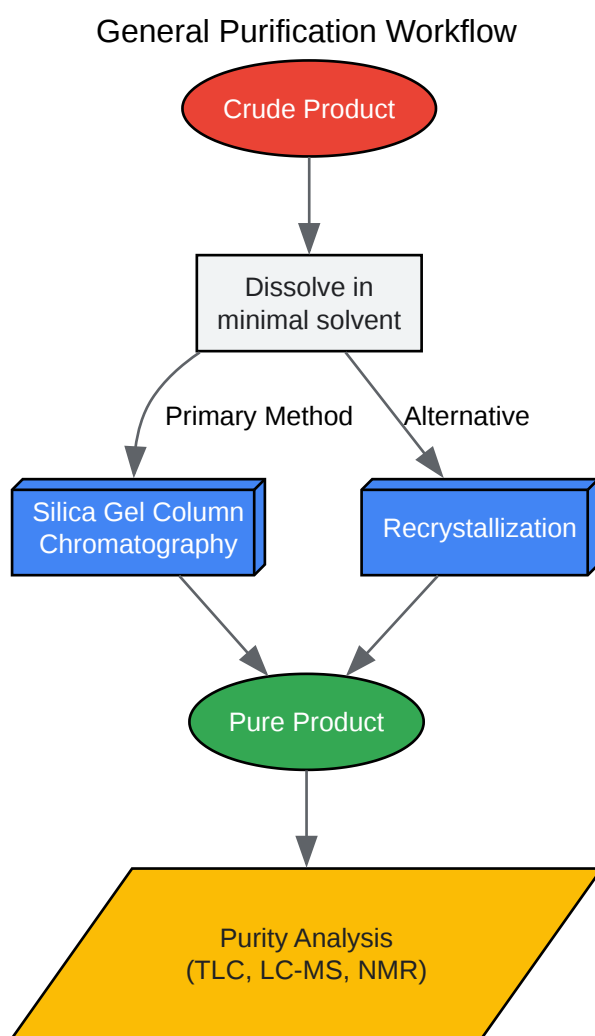
- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-BOC-piperazine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
- **Addition of Base:** Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.
- **Addition of Sulfonyl Chloride:** Dissolve 4-bromobenzenesulfonyl chloride (1.0-1.1 equivalents) in the anhydrous aprotic solvent and add it dropwise to the stirred piperazine solution at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
- **Washing:** Wash the combined organic layers sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the

crude product.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The choice of method will depend on the nature of the impurities.

Diagram 2: General Purification Workflow



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